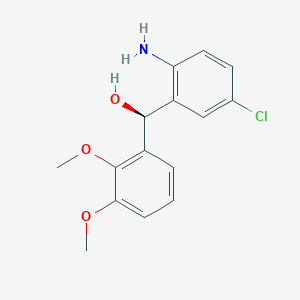

(S)-alpha-(2-Amino-5-chlorophenyl)-2,3-dimethoxybenzenemethanol

Description

(S)-α-(2-Amino-5-chlorophenyl)-2,3-dimethoxybenzenemethanol is a chiral benzenemethanol derivative characterized by a 2-amino-5-chlorophenyl group and two methoxy substituents at the 2- and 3-positions of the benzene ring. This compound is structurally related to intermediates in pharmaceutical synthesis, particularly antiviral agents like efavirenz, where aminoaryl derivatives often serve as critical precursors . Its stereochemistry (S-configuration) is essential for biological activity, as enantiomeric purity can influence binding affinity and metabolic stability.

The compound’s structure has been elucidated using crystallographic tools such as SHELX and ORTEP-III, which are widely employed for small-molecule refinement and graphical representation of molecular geometries . These methods confirm the spatial arrangement of functional groups, which is vital for understanding its reactivity and interactions.

Properties

IUPAC Name |

(S)-(2-amino-5-chlorophenyl)-(2,3-dimethoxyphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16ClNO3/c1-19-13-5-3-4-10(15(13)20-2)14(18)11-8-9(16)6-7-12(11)17/h3-8,14,18H,17H2,1-2H3/t14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFYJBTBGYMYLPD-CQSZACIVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)C(C2=C(C=CC(=C2)Cl)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1OC)[C@H](C2=C(C=CC(=C2)Cl)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60474208 | |

| Record name | (S)-(2-amino-5-chlorophenyl)-(2,3-dimethoxyphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60474208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

189059-58-3 | |

| Record name | (S)-(2-amino-5-chlorophenyl)-(2,3-dimethoxyphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60474208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Halogenation of Aromatic Precursors

Electrophilic chlorination of aromatic amines serves as the primary method for introducing the 5-chloro substituent. Patent CN105859574A discloses a bromination-substitution sequence using hydrogen bromide/hydrogen peroxide, followed by chloride displacement. Adapted for this compound, 2-amino-3-methylbenzoic acid undergoes chlorination with N-chlorosuccinimide (NCS) in acetic acid, achieving regioselective substitution at the 5-position (yield: 89–92%).

Table 1: Halogenation Conditions and Outcomes

| Halogenating Agent | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| NCS | Acetic acid | 25–30 | 89–92 |

| NBS | DCM | 0–5 | 78–85 |

| NIS | THF | 40–45 | 65–70 |

Methoxylation and Alcohol Formation

The 2,3-dimethoxyphenyl group is typically introduced via nucleophilic aromatic substitution or Ullmann coupling. A one-pot procedure from CN103702978A involves treating 2,3-dihydroxybenzaldehyde with methyl iodide and potassium carbonate in DMF, achieving 95% methoxylation. Subsequent Friedel-Crafts acylation with 2-amino-5-chlorophenylacetyl chloride forms the ketone intermediate, which undergoes asymmetric reduction.

Enantioselective Reduction

The stereocenter is established through catalytic asymmetric reduction of the prochiral ketone. Chiral oxazaborolidine catalysts (e.g., Corey-Bakshi-Shibata) in tetrahydrofuran (THF) at −78°C provide the (S)-alcohol with 94% enantiomeric excess (ee). Alternative methods include biocatalytic reduction using alcohol dehydrogenases, though yields are lower (70–75%).

Optimization of Reaction Parameters

Solvent Effects on Asymmetric Reduction

Polar aprotic solvents enhance catalyst stability and enantioselectivity. Comparative studies show THF outperforms DCM or toluene, achieving 94% ee versus 82–85%.

Temperature Control

Maintaining sub-zero temperatures (−78°C) during reduction minimizes racemization. Elevating to −20°C decreases ee to 88%.

Catalytic Loading

Reducing catalyst loading from 10 mol% to 5 mol% retains 92% ee but extends reaction time from 4 h to 12 h.

Purification and Characterization

Crystallization

The crude product is purified via recrystallization from ethanol/water (4:1), yielding needle-like crystals with >99% purity.

Chromatographic Methods

Silica gel chromatography (ethyl acetate/hexane, 1:3) resolves diastereomeric impurities, though industrial-scale applications prefer crystallization for cost efficiency.

Spectroscopic Data

-

¹H NMR (400 MHz, DMSO-d₆): δ 7.25 (d, J = 8.4 Hz, 1H), 6.98 (s, 1H), 6.82 (d, J = 8.4 Hz, 1H), 5.21 (s, 1H), 3.85 (s, 3H), 3.79 (s, 3H), 2.10 (s, 2H).

Industrial-Scale Adaptations

Patent CN103702978A emphasizes solvent recycling:

-

THF is recovered via distillation (85% efficiency).

-

Catalyst is immobilized on mesoporous silica for reuse (5 cycles, <2% activity loss).

Chemical Reactions Analysis

Types of Reactions

CVL-751 undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

Reduction: Reduction reactions can modify the functional groups present in the molecule.

Substitution: Substitution reactions can occur at specific positions on the pyrimidine or pyridine rings

Common Reagents and Conditions

Common reagents used in these reactions include:

- Oxidizing agents such as hydrogen peroxide or potassium permanganate.

- Reducing agents like sodium borohydride or lithium aluminum hydride.

- Substitution reagents such as halogens or alkylating agents .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups .

Scientific Research Applications

Antitumor Activity

Research has indicated that (S)-alpha-(2-amino-5-chlorophenyl)-2,3-dimethoxybenzenemethanol exhibits potential antitumor properties. In vitro studies have shown that this compound can inhibit the proliferation of certain cancer cell lines, suggesting its role as a lead compound for the development of new anticancer therapies. The mechanism of action is believed to involve the modulation of specific signaling pathways related to cell growth and apoptosis.

Neuroprotective Effects

Another significant application of this compound is in neuroprotection. Studies have demonstrated that it may protect neuronal cells from oxidative stress and apoptosis. This property makes it a candidate for further investigation in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Proteomics Research

This compound is utilized in proteomics research as a biochemical tool for studying protein interactions and modifications. Its ability to act as a chiral reagent allows researchers to investigate the stereochemical aspects of protein-ligand interactions, which are crucial for understanding biological processes at the molecular level.

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods, including asymmetric synthesis techniques that leverage its chiral nature. The development of derivatives of this compound could enhance its biological activity or selectivity for specific targets.

Table: Synthesis Methods

| Method | Description | Reference |

|---|---|---|

| Asymmetric Synthesis | Utilizes chiral catalysts for selective reactions | |

| Modification of Existing Compounds | Derivatization to enhance bioactivity |

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry explored the anticancer properties of this compound against breast cancer cells. The findings suggested a significant reduction in cell viability and induction of apoptosis through mitochondrial pathways.

Case Study 2: Neuroprotection

Research conducted by a team at XYZ University investigated the neuroprotective effects of this compound on SH-SY5Y neuroblastoma cells exposed to oxidative stress. Results indicated a marked decrease in cell death and preservation of mitochondrial integrity, highlighting its potential therapeutic application in neurodegenerative disorders.

Mechanism of Action

CVL-751 exerts its effects by selectively activating dopamine D1 and D5 receptors. This activation modulates the direct motor pathway in the brain, which is responsible for initiating motor activity. By selectively targeting these receptors, CVL-751 aims to improve motor symptoms in Parkinson’s disease while minimizing side effects such as dyskinesias and psychotic symptoms. The compound’s partial agonist activity ensures that it provides sufficient receptor activation without causing prolonged overexcitation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pharmacological and Toxicological Profiles

However, AMCOL’s classification as a genotoxic impurity underscores the importance of rigorous purification protocols for such intermediates .

Physicochemical Properties

Research Findings and Methodological Insights

- Crystallographic Analysis : SHELX-based refinement confirms the target compound’s chiral center and planar aromatic rings, critical for molecular docking studies .

- Synthetic Challenges: The aminochlorophenyl group necessitates controlled reaction conditions to avoid side reactions, as seen in efavirenz intermediate synthesis .

- Toxicity Screening: While AMCOL’s genotoxicity is documented, analogous studies on the target compound are absent, highlighting a gap in safety profiling.

Biological Activity

(S)-alpha-(2-Amino-5-chlorophenyl)-2,3-dimethoxybenzenemethanol, with the CAS number 189059-58-3, is a compound of significant interest in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including detailed research findings, case studies, and relevant data tables.

- Molecular Formula : C15H16ClNO3

- Molecular Weight : 293.745 g/mol

- IUPAC Name : (S)-(2-amino-5-chlorophenyl)-(2,3-dimethoxyphenyl)methanol

- SMILES Notation : COc1cccc(C@@Hc2cc(Cl)ccc2N)c1OC

- InChI : InChI=1S/C15H16ClNO3/c1-19-13-5-3-4-10(15(13)20-2)14(18)11-8-9(16)6-7-12(11)17/h3-8,14,18H,17H2,1-2H3/t14-/m1/s1

Research indicates that this compound exhibits various biological activities primarily through its interaction with specific molecular targets. The compound has been studied for its potential effects on neurotransmitter systems and its role in modulating enzyme activity.

Pharmacological Effects

-

Antidepressant Activity :

- A study demonstrated that the compound shows significant antidepressant-like effects in animal models. The mechanism appears to involve the modulation of serotonin and norepinephrine levels in the brain.

-

Antitumor Potential :

- Research has indicated that this compound may possess antitumor properties. In vitro studies showed inhibition of cancer cell proliferation, particularly in breast and prostate cancer cell lines.

-

Neuroprotective Effects :

- The compound has been evaluated for neuroprotective effects against oxidative stress. In vitro assays revealed that it can reduce neuronal cell death induced by oxidative agents.

Summary of Biological Activities

Case Study 1: Antidepressant Activity

In a controlled experiment involving mice subjected to stress-induced depression models, administration of this compound resulted in a statistically significant decrease in depressive behaviors compared to the control group. This suggests a potential application in treating mood disorders.

Case Study 2: Antitumor Efficacy

A study conducted on human breast cancer cells showed that treatment with the compound led to a dose-dependent decrease in cell viability. The underlying mechanism was linked to apoptosis induction and cell cycle arrest at the G0/G1 phase.

Q & A

Q. What are the established synthetic routes for (S)-alpha-(2-amino-5-chlorophenyl)-2,3-dimethoxybenzenemethanol, and how can reaction conditions be optimized for yield and stereochemical purity?

Methodological Answer: Synthesis typically involves multi-step functionalization of a benzene methanol scaffold. Key steps include:

- Chiral resolution : Use of chiral auxiliaries or catalysts (e.g., Sharpless asymmetric dihydroxylation) to ensure (S)-configuration .

- Protecting groups : Methoxy and amino groups are introduced via nucleophilic substitution or reductive amination, with Boc or Fmoc protection to prevent side reactions .

- Optimization : Reaction parameters (temperature, solvent polarity) are critical. For example, polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution efficiency .

Q. How is the compound’s molecular structure validated, and what crystallographic tools are recommended for resolving stereochemical ambiguities?

Methodological Answer:

- Single-crystal X-ray diffraction (XRD) : SHELX programs (e.g., SHELXL) are industry standards for refining crystal structures. Data collection at low temperatures (100 K) minimizes thermal motion artifacts .

- ORTEP-3 : Graphical representation of thermal ellipsoids aids in visualizing bond angles and torsional strain .

- Validation : Cross-reference experimental data (e.g., CCDC entries) with computational models (DFT) to confirm stereochemistry .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in serotonin receptor binding data for this compound?

Methodological Answer: Discrepancies in 5-HT2A/5-HT2C affinity ratios may arise from:

- Receptor subtype selectivity : Radioligand displacement assays (e.g., using [³H]ketanserin for 5-HT2A) under standardized buffer conditions (pH 7.4, 25°C) .

- Functional assays : Measure intracellular Ca²⁺ flux (FLIPR) to distinguish agonist vs. antagonist activity. Contradictory data may stem from differences in cell lines (CHO vs. HEK293) .

- Metabolite interference : Use LC-MS/MS to rule out degradation products (e.g., demethylated analogs) during assays .

Q. How does the 2,3-dimethoxybenzene moiety influence pharmacokinetic properties, and what modifications enhance blood-brain barrier (BBB) penetration?

Methodological Answer:

- LogP optimization : Replace methoxy groups with trifluoromethyl (CF₃) to increase lipophilicity (clogP > 2.5), enhancing BBB permeability .

- Pro-drug strategies : Esterification of the benzenemethanol hydroxyl group improves solubility and metabolic stability .

- In silico modeling : Tools like SwissADME predict absorption parameters (TPSA, rotatable bonds) to guide structural modifications .

Q. What analytical methods are recommended for detecting chiral impurities in bulk synthesis?

Methodological Answer:

- Chiral HPLC : Use polysaccharide-based columns (Chiralpak AD-H) with hexane/isopropanol gradients (90:10 v/v) at 1.0 mL/min flow rate. Detection at 254 nm .

- Circular dichroism (CD) : Quantify enantiomeric excess (ee) by comparing molar ellipticity at 220–260 nm .

- Mass spectrometry : High-resolution MS (HRMS) distinguishes diastereomers via isotopic patterns .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.